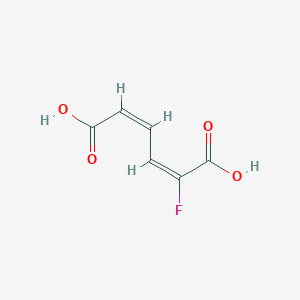

2-Fluoro-cis,cis-muconate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5FO4 |

|---|---|

Peso molecular |

160.1 g/mol |

Nombre IUPAC |

(2E,4Z)-2-fluorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |

Clave InChI |

PTYIDKBTGREHJW-HSFFGMMNSA-N |

SMILES |

C(=CC(=O)O)C=C(C(=O)O)F |

SMILES isomérico |

C(=C\C(=O)O)\C=C(/C(=O)O)\F |

SMILES canónico |

C(=CC(=O)O)C=C(C(=O)O)F |

Origen del producto |

United States |

Biochemical Pathways Governing 2 Fluoro Cis,cis Muconate Metabolism

Catabolic Pathways of Fluorinated Aromatic Substrates

Microorganisms have evolved diverse catabolic pathways to break down a wide array of aromatic compounds, including those containing fluorine atoms. The introduction of fluorine, however, can significantly influence the efficiency and outcome of these degradation processes.

Initial Transformations of Monofluorobenzoates and Fluorophenols Leading to Fluorocatechols

The microbial breakdown of monofluorobenzoates and fluorophenols typically commences with enzymatic reactions that convert these substrates into fluorinated catechols. For instance, 3-fluorobenzoate (B1230327) can be transformed by benzoate (B1203000) dioxygenase into 3-fluorocatechol (B141901). ucd.ie Similarly, 2-fluorophenol (B130384) can be hydroxylated to produce 3-fluorocatechol. nih.gov This initial conversion is a critical step, setting the stage for the subsequent cleavage of the aromatic ring.

The degradation of fluorobenzene (B45895) by certain bacterial strains, such as Rhizobiales sp. strain F11, also proceeds through the formation of fluorinated catechols. asm.org In this case, 4-fluorocatechol (B1207897) is a key intermediate. asm.org The specific fluorocatechol isomer produced depends on the position of the fluorine atom on the initial substrate.

Ortho-Cleavage Mechanism and Formation of 2-Fluoro-cis,cis-muconate

Once fluorocatechols are formed, the aromatic ring is opened through the action of dioxygenase enzymes. The ortho-cleavage pathway, which cleaves the bond between the two hydroxyl-bearing carbon atoms, is a common route for catechol degradation.

The enzyme catechol 1,2-dioxygenase (CatA) plays a pivotal role in the ortho-cleavage of catechols. In the case of 3-fluorocatechol, this enzyme catalyzes the insertion of molecular oxygen to break the aromatic ring, resulting in the formation of this compound. genome.jp This reaction is a crucial step in the metabolic pathway of various fluorinated aromatic compounds. nih.gov The presence of the fluorine atom on the catechol ring can, however, impact the efficiency of this enzymatic step.

The specificity of catechol 1,2-dioxygenases for different fluorinated catechols can vary significantly between microbial species. For example, in Rhizobiales strain F11, catechol 1,2-dioxygenase activity is readily detected with catechol and 4-fluorocatechol, but is significantly inhibited by 3-fluorocatechol. asm.org In contrast, some Pseudomonas species are capable of cleaving 3-fluorocatechol to form this compound, although this can lead to metabolic bottlenecks. nih.gov

| Enzyme Source | Substrate | Product | Relative Activity/Inhibition |

| Rhizobiales strain F11 | 4-Fluorocatechol | 3-Fluoro-cis,cis-muconate (B1243151) | Active |

| Rhizobiales strain F11 | 3-Fluorocatechol | - | Strong Inhibition |

| Pseudomonas sp. B13 | 3-Fluorocatechol | This compound | Forms dead-end metabolite |

| Rhodococcus opacus 1cp (ClcA2) | 3-Fluorocatechol | This compound | Active |

This table illustrates the differing abilities of catechol 1,2-dioxygenases from various microorganisms to process fluorinated catechols, highlighting the specificity that dictates the subsequent metabolic fate of these compounds.

Catechol 1,2-Dioxygenase Activity in 3-Fluorocatechol Ring Cleavage

Subsequent Metabolism or Accumulation of this compound

The fate of this compound within a given metabolic pathway determines whether the original fluorinated substrate can be fully mineralized.

Limited Enzymatic Turnover by Muconate Cycloisomerases

Muconate cycloisomerases are key enzymes in the bacterial degradation of aromatic compounds, responsible for converting cis,cis-muconate (B1241781) into (4S)-muconolactone. nih.gov However, their efficacy is significantly hampered when faced with fluorinated substrates like this compound. Studies on muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus have demonstrated that while they can efficiently process substrates like 3-fluoro-cis,cis-muconate, they exhibit no significant activity towards this compound. nih.govnih.gov In fact, this compound acts as an inhibitor of the conversion of the natural substrate, cis,cis-muconate. nih.gov This limited turnover is a critical bottleneck in the complete degradation of certain fluorinated aromatic compounds. The type II muconate cycloisomerases from Pseudomonas sp. strain B13 and Alcaligenes sp. strain A7-2 also show no activity for this compound. researchgate.net

| Substrate | Enzyme Source | Activity | Reference |

| This compound | Pseudomonas putida | No significant turnover, inhibitory | nih.gov |

| This compound | Acinetobacter calcoaceticus | No significant turnover | nih.govnih.gov |

| This compound | Pseudomonas sp. strain B13 | No activity | researchgate.net |

| This compound | Alcaligenes sp. strain A7-2 | No activity | researchgate.net |

| 3-Fluoro-cis,cis-muconate | Pseudomonas putida | Good substrate | nih.gov |

| 3-Methyl-cis,cis-muconate | Pseudomonas putida | Good substrate | nih.gov |

| 2-Methyl-cis,cis-muconate | Pseudomonas putida | Good substrate | nih.gov |

| 2-Chloro-cis,cis-muconate | Pseudomonas putida | Poor substrate | nih.govnih.gov |

| 3-Chloro-cis,cis-muconate | Pseudomonas putida | Poor substrate | nih.govnih.gov |

| 2,4-Dichloro-cis,cis-muconate | Pseudomonas putida | Poor substrate | nih.govnih.gov |

Divergent Fates and Fluorine Release in Microbial Systems

The microbial metabolism of fluoroaromatics can lead to different outcomes depending on the organism and the position of the fluorine atom. In many cases, the catabolism of compounds like 2- and 3-fluorobenzoate results in the accumulation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. researchgate.netucd.ie This occurs because the initial oxygenase enzymes can accept the fluorinated substrates, but subsequent enzymes in the pathway, like muconate cycloisomerase, are unable to process the resulting fluorinated intermediate. researchgate.netucd.ie

However, there are exceptions. For instance, during the cometabolism of 2-fluorobenzoate, fluoride (B91410) can be eliminated by the initial dioxygenation step. researchgate.net A notable example of complete degradation is observed in Burkholderia fungorum FLU100, which can mineralize fluorobenzene, proceeding through 3-fluorocatechol and 2-fluoro-cis,cis-muconic acid, ultimately releasing fluoride ions. ucd.ie This suggests the presence of specialized enzymatic machinery capable of overcoming the roadblock presented by the fluorinated muconate. The release of mineral fluoride is a key step in the microbial biodegradation of organofluorines. researchgate.net

Biosynthetic Pathways for this compound Production

The challenges in chemically synthesizing specific fluorinated compounds have spurred interest in developing biosynthetic routes.

Heterologous Pathway Construction in Engineered Microorganisms

The production of this compound (2-FMA) has been successfully achieved in engineered microorganisms by harnessing and modifying native metabolic pathways. researchgate.netnih.gov A prime example is the use of the soil bacterium Pseudomonas putida, which naturally possesses the ortho-cleavage pathway for benzoate assimilation, with cis,cis-muconate as an intermediate. researchgate.netnih.gov By leveraging the native enzymatic machinery encoded by the ben and cat gene clusters, researchers have been able to produce 2-FMA from fluorinated benzoates like 3-fluorobenzoate. researchgate.netresearchgate.netnih.gov

The general strategy involves providing a fluorinated precursor, such as 3-fluorobenzoate, to an engineered strain of P. putida. The enzymes of the upper ortho-cleavage pathway convert this precursor into this compound. To ensure accumulation of the desired product, the subsequent metabolic step, catalyzed by muconate cycloisomerase (encoded by catB), is often blocked or the corresponding gene is deleted. This prevents the further metabolism of 2-FMA, leading to its accumulation.

| Organism | Precursor | Key Genes/Pathways | Product | Reference |

| Pseudomonas putida | 3-Fluorobenzoate | ben and cat gene clusters (ortho-cleavage pathway) | This compound | researchgate.netresearchgate.netnih.gov |

| Pseudomonas sp. strain B13 | 3-Fluorobenzoate | 3-Chlorobenzoate degradation pathway | This compound | researchgate.net |

| Alcaligenes sp. strain A7-2 | 3-Fluorobenzoate | 3-Chlorobenzoate degradation pathway | This compound | researchgate.net |

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

While heterologous expression provides a foundational framework, significant metabolic engineering is required to achieve efficient production of 2-FMA.

Successful production of 2-FMA at high yields necessitates targeted strain development. A key strategy is the modification of the host's response to various metabolic effectors. The transcriptional responses of different pathway modules to fluorinated metabolites can be divergent. nih.gov By understanding and re-engineering these responses, it's possible to optimize the metabolic state of the cell for 2-FMA production. For example, by implementing a combinatorial approach to balance enzyme activities, engineered P. putida has been shown to convert 3-fluorobenzoate to 2-FMA at the maximum theoretical yield. researchgate.netresearchgate.netnih.gov This demonstrates how synthetic biology can be employed to expand the catalytic diversity of natural biochemical pathways. researchgate.netnih.gov

Enzymology of 2 Fluoro Cis,cis Muconate: Interactions and Mechanisms

Catechol 1,2-Dioxygenase (CD) Activity and Substrate Scope

Catechol 1,2-dioxygenases (CDs) are non-heme iron-containing enzymes that catalyze the intradiol or ortho-cleavage of catechols, a crucial step in the aerobic degradation of aromatic compounds. jmb.or.krwikipedia.org This reaction involves the insertion of molecular oxygen and the cleavage of the bond between the two hydroxyl-bearing carbons of the aromatic ring to produce cis,cis-muconic acids. wikipedia.orgresearchgate.net

Catalytic Principles of Ortho-Cleavage for Fluorinated Catechols

The catalytic cycle of catechol 1,2-dioxygenase involves a non-heme Fe³⁺ center. wikipedia.org The process begins with the binding of the catechol substrate to the iron center, which is facilitated by the deprotonation of the hydroxyl groups. wikipedia.org In the case of fluorinated catechols like 3-fluorocatechol (B141901), the enzyme catalyzes its conversion to 2-fluoro-cis,cis-muconate.

However, the efficiency of this conversion can be significantly impacted by the position of the fluorine substituent. For instance, catechol 1,2-dioxygenase from Rhizobiales strain F11 shows detectable activity with 4-fluorocatechol (B1207897) but very low activity with 3-fluorocatechol. asm.org In fact, 3-fluorocatechol has been observed to inhibit the enzyme's activity. asm.org The specific activity of catechol 1,2-dioxygenase with 3-fluorocatechol has been reported to be as low as 0.009 U/mg of protein. This suggests that the electronic and steric properties of the fluorine atom at the C3 position hinder the catalytic process.

The mechanism for intradiol dioxygenases involves the binding of catechol as a dianion, followed by the binding of dioxygen to the metal. nih.gov This leads to the formation of a peroxo and then a hydroperoxo intermediate, ultimately resulting in ring cleavage. nih.gov The presence of a fluorine atom can influence the electron density of the aromatic ring and the acidity of the hydroxyl groups, thereby affecting substrate binding and the subsequent steps of the catalytic cycle. frontiersin.orgacs.org

Structural Determinants of Substrate Recognition and Cleavage Efficiency

The structure of catechol 1,2-dioxygenase reveals a catalytic site where the iron ion is coordinated by two histidine and two tyrosine residues. nih.govresearchgate.net The active site is shaped to accommodate catechol and its derivatives. Structural studies and mutagenesis have shown that specific amino acid residues in the active site play a crucial role in determining substrate specificity and catalytic efficiency.

Structural differences among intradiol dioxygenases account for their varying abilities to cleave substituted catechols, including chlorocatechols. researchgate.net For example, the enzyme from Rhodococcus rhodochrous N75 exhibits broad substrate specificity, including some activity towards halocatechols. jmb.or.kr The three-dimensional structure of muconate cycloisomerase from Pseudomonas putida is known, and while a structure with a bound substrate is not yet available, it provides a basis for understanding substrate interactions. nih.gov

The introduction of fluorine into the enzyme structure itself, through the incorporation of fluorinated amino acids, has been shown to modulate the binding affinities of substrates. frontiersin.org This highlights the sensitivity of the enzyme's catalytic properties to subtle changes in the electronic environment of the active site. frontiersin.org

Muconate Cycloisomerase (MC) Interactions with this compound

Muconate cycloisomerase (MC) is the second enzyme in the catechol branch of the β-ketoadipate pathway, catalyzing the cycloisomerization of cis,cis-muconate (B1241781) to muconolactone. nih.govwikipedia.orgoup.com The interaction of MC with fluorinated muconates, particularly this compound, is of significant interest as it often represents a bottleneck in the degradation of fluorinated aromatic compounds.

Detailed Analysis of Enzyme Substrate Specificity for Fluorinated Muconates

Studies on muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus ADP1 have demonstrated that these enzymes exhibit high specificity for certain substituted muconates. nih.govnih.gov They can efficiently convert 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate. nih.govnih.gov However, these enzymes show no significant activity towards this compound. nih.govnih.gov

In contrast, the chloromuconate cycloisomerase (ClcB2) from Rhodococcus opacus 1cp, an enzyme involved in the degradation of chloroaromatics, has been found to convert 2-fluoromuconate to 5-fluoromuconolactone (B1260900). nih.gov This represents a key difference in the substrate specificity between conventional muconate cycloisomerases and their chloromuconate-degrading counterparts. nih.gov ClcB2 is also active with 2-chloromuconate and 2-chloro-4-fluoromuconate but not with cis,cis-muconate, 3-chloromuconate, or 2,4-dichloromuconate. nih.govresearchgate.net

Substrate Specificity of Various Muconate Cycloisomerases

| Enzyme | Source Organism | Substrate | Activity/Conversion |

|---|---|---|---|

| Muconate Cycloisomerase | Pseudomonas putida PRS2000 | This compound | No significant conversion nih.govnih.gov |

| Muconate Cycloisomerase | Acinetobacter calcoaceticus ADP1 | This compound | No significant conversion nih.govnih.gov |

| Muconate Cycloisomerase | Pseudomonas putida PRS2000 | 3-fluoro-cis,cis-muconate (B1243151) | Good substrate nih.gov |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | 2-fluoromuconate | Converted to 5-fluoromuconolactone nih.gov |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | 2-chloro-4-fluoromuconate | Significant conversion nih.govresearchgate.net |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | 4-chloro-2-fluoromuconate | No significant conversion nih.govresearchgate.net |

Mechanistic Basis for Inefficient Conversion or Inhibition by this compound

The lack of conversion of this compound by conventional muconate cycloisomerases is a significant finding. nih.govnih.gov Not only is it a poor substrate, but it also acts as an inhibitor of the conversion of the natural substrate, cis,cis-muconate. nih.govasm.org Inhibition studies suggest a competitive or mixed-type inhibition mechanism. nih.govasm.org

The proposed catalytic mechanism for muconate cycloisomerase involves the formation of an enol/enolate intermediate. nih.gov The stereochemistry of the cycloisomerization reaction is crucial, and different families of muconate cycloisomerases can catalyze either syn- or anti-cycloisomerization. rcsb.org The presence of a fluorine atom at the C2 position likely disrupts the proper positioning of the substrate in the active site, preventing the formation of the necessary intermediate or hindering the subsequent protonation step required for lactonization. nih.gov

In the case of chloromuconate cycloisomerases, which can process some fluorinated substrates, the active site is adapted to handle halogenated compounds. nih.gov These enzymes can catalyze dehalogenation reactions in addition to cycloisomerization. nih.gov The ability of ClcB2 from R. opacus to convert 2-fluoromuconate suggests that its active site can accommodate the fluorinated substrate in a productive orientation, leading to the formation of 5-fluoromuconolactone. nih.gov

Site-Directed Mutagenesis and Rational Design for Altered Activity Towards Halomuconates

The differences in substrate specificity between muconate and chloromuconate cycloisomerases have prompted research into engineering these enzymes for altered activity. Site-directed mutagenesis has been employed to investigate the roles of specific amino acid residues in catalysis and substrate binding. nih.govneb.com

By replacing amino acids in the active site of P. putida muconate cycloisomerase with those found in equivalent positions in chloromuconate cycloisomerases, researchers have been able to increase the enzyme's activity towards certain chloromuconates. nih.govnih.gov For example, variants such as A271S and I54V showed significantly increased specificity constants for 3-chloro- and 2,4-dichloromuconate. nih.govasm.org

These studies have also provided insights into the factors that control the direction of cycloisomerization. While the wild-type P. putida enzyme shows little discrimination in the cycloisomerization of 2-chloro-cis,cis-muconate, some engineered variants exhibit a strong preference for the formation of either (+)-2-chloro- or (+)-5-chloromuconolactone. nih.govnih.gov These findings demonstrate that the catalytic properties of muconate cycloisomerases can be rationally modified, opening up possibilities for designing enzymes with enhanced activity towards fluorinated substrates like this compound.

Effects of Site-Directed Mutagenesis on Muconate Cycloisomerase Activity

| Enzyme Variant | Target Substrate | Observed Effect |

|---|---|---|

| A271S | 3-chloro-cis,cis-muconate | 27-fold increase in specificity constant nih.gov |

| I54V | 3-chloro-cis,cis-muconate | 22-fold increase in specificity constant nih.gov |

| I54V | 2-chloro-cis,cis-muconate | Favors "2-down" binding, leading to 5-Cl-ML wiley.com |

| F329I | 2-chloro-cis,cis-muconate | Favors "5-down" binding, leading to 2-Cl-ML wiley.com |

Isomerization and Lactonization Pathways for Fluorinated Muconate Derivatives

The enzymatic processing of fluorinated muconates, such as this compound, is highly dependent on the specific enzymes present in a microbial degradation pathway. While many standard muconate cycloisomerases are unable to process this fluorinated analog, specific enzymes have been identified that catalyze its lactonization. nih.govasm.org

In most studied bacteria, such as Pseudomonas putida and Acinetobacter calcoaceticus, this compound is not a substrate for muconate cycloisomerase and can act as a competitive or mixed-type inhibitor of the enzyme. asm.org This resistance to enzymatic cycloisomerization has led to its classification as a dead-end metabolite in the degradation pathways of 2- and 3-fluorobenzoate (B1230327) in certain Pseudomonas strains. nih.govasm.org

Table 1: Activity of Muconate Cycloisomerase Enzymes on Fluorinated Muconates

| Enzyme | Source Organism | Substrate | Result | Reference |

|---|---|---|---|---|

| Muconate Cycloisomerase | Pseudomonas putida | This compound | No conversion; acts as inhibitor | asm.org |

| Muconate Cycloisomerase | Acinetobacter calcoaceticus | This compound | No conversion | asm.org |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | This compound | Converted to 5-Fluoromuconolactone | nih.govasm.org |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | 2-Chloro-4-fluoromuconate | Significant conversion | nih.gov |

| Chloromuconate Cycloisomerase (ClcB2) | Rhodococcus opacus 1cp | 4-Chloro-2-fluoromuconate | No significant conversion | nih.gov |

Auxiliary Enzyme Systems in Organofluorine Metabolism

Fluoride (B91410) Elimination Mechanisms during Aromatic Degradation

The cleavage of the highly stable carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the biodegradation of organofluorine compounds. researchgate.net Microorganisms have evolved several enzymatic strategies to achieve defluorination during the breakdown of aromatic structures. These mechanisms can involve direct enzymatic catalysis or the formation of unstable intermediates that spontaneously release fluoride. researchgate.netresearchgate.net

One key mechanism involves the sequential action of a cycloisomerase and a dehalogenase. In Rhodococcus opacus 1cp, 2-fluoromuconate is first converted to 5-fluoromuconolactone by the enzyme ClcB2. nih.gov Subsequently, the enzyme chloromuconolactone dehalogenase (ClcF) catalyzes the elimination of the fluoride ion from 5-fluoromuconolactone, yielding cis-dienelactone (B1242186). nih.govasm.org

In other pathways, particularly those degrading fluorobenzene (B45895) or fluorobenzoates, the isomer 3-fluoro-cis,cis-muconate is formed. asm.orgresearchgate.net This intermediate can be converted to 4-fluoromuconolactone (B156933). researchgate.netresearchgate.net The resulting lactone can then undergo defluorination through two different routes: it can be converted to maleylacetate (B1240894) by the action of a trans-dienelactone hydrolase, or it can spontaneously decompose to yield cis-dienelactone. researchgate.netresearchgate.net

A more general principle of enzymatic defluorination has been identified in anaerobic bacteria, involving enoyl-CoA hydratases. frontiersin.org In these systems, a fluorinated enoyl-CoA intermediate is hydrated, forming an unstable α-fluorohydrin. This intermediate then spontaneously decomposes, eliminating hydrogen fluoride (HF) and generating a corresponding oxo-enoyl-CoA product. frontiersin.org This hydration-mediated defluorination represents an abundant and physiologically significant strategy in aromatic catabolism. frontiersin.org

Table 2: Enzymatic Mechanisms for Fluoride Elimination from Muconate Derivatives

| Fluorinated Substrate | Key Enzyme(s) | Mechanism | Product | Reference |

|---|---|---|---|---|

| 5-Fluoromuconolactone | Chloromuconolactone dehalogenase (ClcF) | Enzymatic dehalogenation | cis-Dienelactone | nih.govasm.org |

| 4-Fluoromuconolactone | trans-Dienelactone hydrolase | Enzymatic defluorination/hydrolysis | Maleylacetate | researchgate.netresearchgate.net |

| 4-Fluoromuconolactone | None (spontaneous) | Spontaneous elimination of HF | cis-Dienelactone | researchgate.net |

| Fluorinated enoyl-CoA | Enoyl-CoA hydratase | Hydration to unstable α-fluorohydrin, followed by spontaneous HF elimination | Oxo-enoyl-CoA | frontiersin.org |

Role of Dienelactone Hydrolases in Processing Downstream Metabolites

Dienelactone hydrolases (DLHs) are crucial enzymes in the modified ortho-cleavage pathway, responsible for processing the dienelactone intermediates that are formed after the cycloisomerization and defluorination steps. nih.govnih.gov The primary function of these enzymes is to catalyze the hydrolytic opening of the lactone ring, converting dienelactones into maleylacetate, which can then enter central metabolic pathways. nih.govasm.org

For instance, the cis-dienelactone produced from the defluorination of 5-fluoromuconolactone or the spontaneous decay of 4-fluoromuconolactone is a substrate for dienelactone hydrolase (ClcD in Rhodococcus), which converts it to maleylacetate. nih.govasm.org This step is essential for completing the degradation pathway and enabling the organism to utilize the carbon skeleton of the original aromatic compound. nih.gov

Interestingly, some hydrolases exhibit expanded catalytic activities. As noted previously, a trans-dienelactone hydrolase has been implicated in the direct defluorination of 4-fluoromuconolactone, demonstrating a dual role in both hydrolysis and C-F bond cleavage. researchgate.netresearchgate.net

The kinetic properties of these enzymes have been characterized in various organisms. For example, the dienelactone hydrolase purified from Pseudomonas putida strain 87, a monomeric protein with a molecular mass of 22 kDa, is active on several dienelactone isomers. nih.gov It displays high Vmax values for both trans-dienelactone and 2-chlorodienelactone, indicating its efficiency in processing these downstream metabolites. nih.gov

Table 3: Kinetic Parameters of Dienelactone Hydrolase from Pseudomonas putida 87

| Substrate | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|

| trans-Dienelactone | 6.9 | 247.9 | nih.gov |

| cis-Dienelactone | Not specified | ~124 (half of trans-isomer) | nih.gov |

| 2-Chlorodienelactone | 14.2 | 247.0 | nih.gov |

Advanced Research Methodologies for 2 Fluoro Cis,cis Muconate Investigations

Spectroscopic Characterization for Elucidating Reaction Intermediates and Products

Spectroscopic methods are indispensable for identifying and tracking the transformation of fluorinated compounds. They provide real-time, non-invasive insights into complex biological reactions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly specific tool for investigating the microbial metabolism of organofluorine compounds. nih.govbeilstein-journals.org Its principal advantage lies in the direct detection of fluorinated metabolites in complex mixtures, such as culture supernatants or cell-free extracts, often without the need for extensive purification or derivatization. nih.gov The ¹⁹F isotope has a natural abundance of 100% and is a sensitive NMR-active nucleus, making it ideal for tracking the fate of fluorine atoms during biotransformation. nih.govresearchgate.net

In the context of 2-fluoro-cis,cis-muconate, ¹⁹F NMR is used to identify its formation from precursors like 3-fluorobenzoate (B1230327) or 3-fluorocatechol (B141901) and to monitor its subsequent conversion or accumulation. oup.com For instance, studies on the degradation of 2-fluorotoluene (B1218778) by fungi have used ¹⁹F NMR to tentatively identify muconate derivatives based on their chemical shifts. nih.gov The chemical shift of the fluorine atom in this compound and related compounds is highly sensitive to its chemical environment, providing a unique signature for identification. nih.govresearchgate.net Researchers have successfully used this technique to characterize metabolite profiles from the degradation of various fluorophenols, identifying the corresponding fluorocatechols and fluoromuconates. nih.gov The appearance of a signal corresponding to the fluoride (B91410) anion (F⁻) in ¹⁹F NMR spectra is a clear indicator of a successful defluorination event. nih.gov

| Compound | Chemical Shift (ppm) | Notes | Reference |

|---|---|---|---|

| This compound | -129.1 to -134.5 | Formed from 3-fluorocatechol. The exact shift can vary with solvent and pH. | asm.org |

| 3-Fluorocatechol | -136.2 | Precursor to this compound. | oup.com |

| 4-Fluoromuconolactone (B156933) | -111.8 | A potential downstream metabolite. | nih.gov |

| Fluoride Anion (F⁻) | -123.0 | Indicates cleavage of the C-F bond (defluorination). | nih.gov |

| 2-Chloro-4-fluoromuconate | -114.7 | An analogue studied for enzyme specificity. | researchgate.net |

Chromatographic Techniques for Separation and Quantification of Metabolites

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this compound from complex biological matrices. nih.govsid.ir These techniques allow for the precise measurement of substrate consumption and product formation, which is critical for kinetic studies and pathway analysis. nih.govasm.org

HPLC methods typically employ reverse-phase columns (e.g., C8 or C18) and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govasm.orgprotocols.io Diode array detection (DAD) is often used to monitor the analytes, with this compound being detected at a wavelength of around 260 nm. nih.gov The retention time, under specific chromatographic conditions, provides a reliable means of identification when compared to authentic standards. For instance, in the analysis of the conversion of 3-fluorocatechol, HPLC was used to separate 2-fluoromuconate from the substrate and other products like 5-fluoromuconolactone (B1260900) and cis-dienelactone (B1242186). nih.gov The use of fluorinated stationary phases can also offer unique selectivity for separating fluorinated molecules from each other and from non-fluorinated compounds. silicycle.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides an even higher level of confidence in metabolite identification by providing mass-to-charge ratio data in addition to retention time. asm.orgchromatographyonline.com

| Analyte | Column | Mobile Phase | Flow Rate | Detection (Wavelength) | Reference |

|---|---|---|---|---|---|

| 2-Fluoromuconate | Alltima C18 (4.6 x 150 mm) | 23% (v/v) methanol in water with 0.1% trifluoroacetic acid | 1 ml/min | 260 nm | nih.gov |

| cis,cis-Muconate (B1241781) isomers | REZEX-Organic Acid ROH+ | 5 mmol/L Sulfuric acid in water | Not specified | Not specified | sid.ir |

| 4-Fluorocatechol (B1207897) | Lichrospher 100 RP8 | Water-acetonitrile (80:20) with 10 mM formic acid | 1 ml/min | Diode Array | asm.org |

| 3-Chloro-cis,cis-muconate | Grom-SIL 100 C8 (4.6 x 250 mm) | Isocratic or gradient elution | Not specified | Not specified | nih.gov |

Genetic and Genomic Approaches for Pathway Elucidation and Engineering

Understanding and manipulating the biological pathways that produce and consume this compound relies heavily on genetic and genomic techniques. researchgate.netnih.gov In bacteria like Pseudomonas putida, the degradation of aromatic compounds such as benzoate (B1203000) proceeds via the ben and cat gene clusters, which encode the enzymes for the upper and lower parts of the ortho-cleavage pathway, respectively. researchgate.netnih.gov This native machinery can be harnessed and engineered to produce this compound from fluorinated precursors like 3-fluorobenzoate. researchgate.net

However, the conversion is often inefficient due to pathway imbalances, where toxic intermediates accumulate. researchgate.net Synthetic biology and metabolic engineering approaches are used to overcome these bottlenecks. nih.govfrontiersin.org This involves disentangling the natural regulatory circuits and balancing the expression of key enzymes, such as catechol 1,2-dioxygenase (catA), which converts 3-fluorocatechol to this compound. researchgate.net By implementing combinatorial pathway balancing, engineered P. putida strains have been developed that can convert 3-fluorobenzoate to this compound at maximum theoretical yield. researchgate.netnih.gov

Furthermore, genomic analysis of microorganisms from contaminated environments can reveal novel enzymes and pathways for the degradation of fluorinated compounds. oup.comfrontiersin.org In silico mining of genomic databases is another powerful strategy to identify novel enzymes, such as fluorinases, that could be integrated into synthetic metabolic pathways for biohalogenation. acs.org

| Gene | Enzyme | Function in Pathway | Organism Example | Reference |

|---|---|---|---|---|

| benA | Benzoate dioxygenase (reductase component) | Initial dioxygenation of (fluoro)benzoate. | Pseudomonas putida | researchgate.net |

| benD | Dihydrodihydroxybenzoate dehydrogenase | Converts dihydrodihydroxybenzoate to (fluoro)catechol. | Pseudomonas putida | researchgate.net |

| catA | Catechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of (fluoro)catechol to form (fluoro)muconate. | Pseudomonas putida, Arthrobacter sp. | oup.com |

| catB | Muconate cycloisomerase | Converts muconate to muconolactone. Often inactive on this compound. | Pseudomonas putida | nih.govoup.com |

| flA | Fluorinase | Catalyzes C-F bond formation. Not directly in the muconate pathway but relevant for engineering biofluorination. | Streptomyces cattleya, Methanosaeta sp. | acs.org |

Computational Chemistry and Molecular Modeling for Enzymatic Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the enzymatic mechanisms involved in the transformation of this compound and its precursors. nih.govnih.gov These methods provide insights at the atomic level that are often inaccessible through experimental techniques alone. By simulating the enzyme's active site and its interaction with a substrate, researchers can predict reaction pathways, characterize transition states, and explain substrate specificity. nih.govfrontiersin.org

For example, muconate cycloisomerases are typically unable to process this compound, leading to its accumulation as a dead-end product. nih.govnih.gov Computational modeling can help elucidate why the fluorine substituent at the C2 position inhibits the cycloisomerization reaction. nih.govnih.gov Quantum mechanical/molecular mechanical (QM/MM) modeling is a particularly powerful approach, where the reacting part of the system (substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. frontiersin.orgresearchgate.net This has been used to explore the dehalogenation mechanisms of other halogenated compounds and can be applied to understand the enzymes acting on fluoromuconates. frontiersin.orgresearchgate.net These computational insights are crucial for guiding protein engineering efforts aimed at designing novel enzymes with altered substrate specificities, potentially creating a biocatalyst capable of efficiently processing this compound. nih.govnih.gov

Future Directions and Applications of 2 Fluoro Cis,cis Muconate Research

Development of Novel Biocatalytic Platforms for Fluorinated Chemical Synthesis

The integration of fluorine into bio-based chemicals is a promising strategy for developing advanced materials and pharmaceuticals, as fluorine can significantly alter a molecule's physicochemical properties. researchgate.net The biocatalytic production of 2-fluoro-cis,cis-muconate represents a significant step towards creating sustainable platforms for fluorinated chemical synthesis.

Researchers have successfully engineered the soil bacterium Pseudomonas putida to produce 2-FMA from fluorinated precursors like 3-fluorobenzoate (B1230327). nih.gov This was achieved by harnessing the bacterium's native ortho-cleavage pathway for benzoate (B1203000) assimilation, which naturally involves the intermediate cis,cis-muconate (B1241781). researchgate.net The core of this biocatalytic platform lies in the enzymatic machinery encoded by the ben and cat gene clusters. nih.gov

However, a primary challenge in this process is the inherent imbalance of the metabolic pathway when processing fluorinated substrates. researchgate.net The natural enzymes are not perfectly adapted to these xenobiotic compounds, leading to the accumulation of toxic intermediates, such as 3-fluorocatechol (B141901), and limiting the final product yield. nih.gov

To overcome this bottleneck, a "combinatorial pathway balancing" approach has been implemented. nih.gov This synthetic biology strategy involves carefully adjusting the expression levels of key enzymes in the pathway to streamline the metabolic flow and prevent the buildup of harmful intermediates. researchgate.net By disentangling the natural regulatory circuits and fine-tuning the metabolic activities, engineered P. putida strains have been able to convert 3-fluorobenzoate to this compound with maximum theoretical yield. researchgate.net This demonstrates the power of metabolic engineering to create efficient and highly specific biocatalytic systems for producing valuable fluorinated compounds that are otherwise difficult to obtain through traditional chemical synthesis. researchgate.net

Table 1: Key Enzymes and Substrates in the Biocatalytic Production of this compound

| Enzyme | Gene Cluster | Substrate | Product | Role in Pathway |

| Benzoate Dioxygenase | ben | 3-Fluorobenzoate | 3-Fluorocatechol | Initial oxidation of the fluorinated precursor. |

| Catechol 1,2-Dioxygenase | cat | 3-Fluorocatechol | This compound | Ring-cleavage of the catechol intermediate to form the final product. |

Strategies for Bioremediation of Fluorinated Aromatic Contaminants Through Pathway Diversion

Fluorinated aromatic compounds are prevalent environmental pollutants originating from industrial activities. The microbial pathways involved in the synthesis of this compound offer valuable insights into potential bioremediation strategies for these persistent contaminants.

Microorganisms like Klebsiella pneumoniae and various Pseudomonas species are known to degrade aromatic compounds. nih.gov The degradation of 3-fluorobenzoate, for example, proceeds through the ortho-cleavage pathway, where it is converted to 3-fluorocatechol and subsequently to this compound by the enzyme catechol 1,2-dioxygenase. nih.gov

A significant challenge in the natural degradation of these compounds is that this compound often acts as a "dead-end" metabolite. researchgate.net Its accumulation can halt further metabolic activity, effectively stopping the bioremediation process. This is because the downstream enzymes of the pathway, such as muconate cycloisomerase, are often unable to process the fluorinated intermediate efficiently. nih.gov Studies have shown that this compound acts as an inhibitor for muconate cycloisomerase from Pseudomonas putida. nih.gov

Understanding this metabolic bottleneck is crucial for developing effective bioremediation strategies. Research is focused on engineering microbial strains with enhanced or modified enzymatic activities to overcome this limitation. By "diverting" the metabolic pathway, for instance by overexpressing enzymes that can process the fluorinated intermediates or by introducing novel enzymes capable of defluorination, it may be possible to achieve complete mineralization of fluorinated aromatic contaminants. nih.gov

Expanding the Diversity of Bio-Based Building Blocks through Organofluorine Integration

Muconic acid is recognized as a valuable platform chemical that can be converted into various polymers and plastics, including adipic acid, a key precursor for nylon. acs.org The introduction of fluorine to create this compound significantly expands the potential applications of this bio-based building block by enabling the production of novel organofluorine materials. researchgate.net

Organofluorine compounds often exhibit unique properties, including enhanced thermal stability, chemical resistance, and altered biological activity. frontiersin.org By using 2-FMA as a monomer or a precursor, it is possible to synthesize a new generation of fluorinated polymers with tailored characteristics. These materials could find applications in high-performance plastics, advanced coatings, and specialized biomedical devices.

The biosynthesis of 2-FMA from renewable feedstocks provides a sustainable alternative to petroleum-based methods for producing fluorinated chemicals. nih.gov Furthermore, 2-FMA can be used as a starting material for the biocatalytic synthesis of other valuable fluorinated molecules. For example, research has demonstrated the conversion of 2-fluoro-malonic acid (2-FMA) into 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using engineered E. coli. frontiersin.org This compound, in turn, can serve as a monomer for creating fluorinated polyesters like poly(2-fluoro-3-hydroxypropionic acid), further diversifying the range of accessible bio-based fluorinated materials. frontiersin.org

Table 2: Potential Applications of this compound as a Building Block

| Precursor | Derived Product | Potential Application Area |

| This compound | Fluorinated Polymers | High-performance plastics, advanced coatings. |

| This compound | 2-Fluoro-3-hydroxypropionic acid | Synthesis of fluorinated bioplastics (polyesters). |

Fundamental Insights into Enzyme Evolution and Adaptation to Xenobiotics

The study of how microorganisms process synthetic, fluorinated compounds like 3-fluorobenzoate provides a powerful model for understanding enzyme evolution and adaptation to xenobiotics. The native enzymes in organisms such as Pseudomonas putida did not evolve to metabolize fluorinated molecules, yet they exhibit a degree of "promiscuity" that allows them to bind and convert these unnatural substrates, albeit often inefficiently. nih.govresearchgate.net

The challenges encountered in the biosynthesis of this compound, such as pathway imbalances and the creation of dead-end products, highlight the evolutionary hurdles that must be overcome for a microbe to develop a new, efficient metabolic pathway. nih.govresearchgate.net For instance, while catechol 1,2-dioxygenase can convert 3-fluorocatechol, the subsequent enzyme, muconate cycloisomerase, is strongly inhibited by the resulting this compound, indicating a mismatch in the evolutionary adaptation of the pathway enzymes. nih.gov

Scientists can observe and accelerate this evolutionary process in the laboratory. Techniques such as adaptive laboratory evolution and site-directed mutagenesis can be used to improve the performance of these enzymes. csic.es By exposing microbial populations to the selective pressure of a xenobiotic compound, it is possible to isolate mutants with enhanced metabolic capabilities. cabidigitallibrary.org Analyzing the genetic changes in these adapted strains provides fundamental insights into the molecular mechanisms of enzyme adaptation, revealing how changes in amino acid sequences can alter substrate specificity and catalytic efficiency, and how metabolic networks can be rewired to accommodate novel chemical reactions. csic.es

Q & A

Q. How is 2-fluoro-cis,cis-muconate biosynthesized in engineered microbial systems?

Researchers utilize Pseudomonas putida strains engineered via combinatorial pathway balancing to convert fluorinated aromatic substrates (e.g., 3-fluorobenzoate) into 2-fluoro-cis,cis-muconate. This involves recursive rewiring of native biodegradation pathways to optimize metabolic flux toward the target compound. Key steps include plasmid curing, CRISPR-Cas9 counterselection, and fluorescent marker-assisted genome engineering to enhance pathway efficiency .

Q. What analytical methods are validated for detecting this compound in microbial cultures?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is recommended for quantifying 2-fluoro-cis,cis-muconate in complex matrices. Fluorometric assays may require validation due to potential interference from fluorinated metabolites. Schmidt & Knackmuss (1984) achieved 87% yield confirmation using enzymatic assays and stoichiometric calculations in Pseudomonas sp. B13 cultures .

Q. Which enzymes are critical for this compound production and degradation?

Dioxygenases (e.g., catechol 1,2-dioxygenase) catalyze the ortho-cleavage of 3-fluorocatechol to form 2-fluoro-cis,cis-muconate. However, type II muconate cycloisomerases in Pseudomonas sp. B13 and Alcaligenes sp. A7-2 lack activity toward this compound, creating metabolic bottlenecks. Degradation involves fluoromuconate cycloisomerases and hydrolases, which defluorinate intermediates like 4-fluoromuconolactone .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental yields in microbial biosynthesis?

Discrepancies often arise from unaccounted metabolic burden or enzyme inefficiencies. Use computational tools like QurvE to analyze growth curves and quantify lag phases during bioconversion . Combinatorial pathway balancing, as demonstrated in P. putida, adjusts promoter strengths and ribosome binding sites to align expression levels of rate-limiting enzymes (e.g., catechol dioxygenase) with substrate availability .

Q. What strategies address enzyme incompatibility in fluorinated muconate metabolism?

Enzyme engineering (e.g., directed evolution or rational design) can modify cycloisomerase active sites to accommodate fluorinated substrates. Alternatively, heterologous expression of trans-dienelactone hydrolases from Ralstonia eutropha enables defluorination of 2-fluoro-cis,cis-muconate derivatives. Evidence from Pseudomonas sp. B13 suggests leveraging spontaneous lactonization for pathway bypass .

Q. How can metabolic flux analysis optimize this compound production?

Employ C metabolic flux analysis or genome-scale models to map carbon flow in engineered strains. Sánchez-Pascuala et al. (2019) demonstrated this by implementing a linear glycolysis in P. putida to enhance precursor supply for aromatic catabolism . Couple this with real-time metabolomics to identify bottlenecks in fluorinated intermediate conversion.

Q. What frameworks guide hypothesis formulation for studying fluorinated muconate degradation?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on enzymatic defluorination. For example, use PICO (Population: Pseudomonas sp. B13; Intervention: heterologous hydrolase expression; Comparison: wild-type vs. engineered strains; Outcome: defluorination efficiency) to structure experiments .

Methodological Challenges & Solutions

Q. How to validate fluorinated metabolite identity in complex biological samples?

Combine NMR (e.g., F-NMR) with high-resolution MS to confirm structural integrity. Schmidt et al. (1984) used enzymatic assays and stoichiometric yield calculations to cross-validate 2-fluoro-cis,cis-muconate identity in Pseudomonas sp. B13 .

Q. What experimental designs mitigate fluorinated compound toxicity in microbial cultures?

Use adaptive laboratory evolution (ALE) to enhance strain tolerance. Volke et al. (2021) employed fluorescent markers and plasmid curing in P. putida to stabilize fluorinated pathway expression without growth inhibition . Alternatively, two-phase fermentations with in situ product extraction reduce cytotoxicity .

Q. How to reconcile conflicting data on fluoromuconate cycloisomerase activity across bacterial strains?

Conduct comparative enzymology using purified proteins from Pseudomonas sp. B13 and Ralstonia eutropha. Rigorous kinetic assays (e.g., Michaelis-Menten parameters for fluorinated vs. non-fluorinated substrates) clarify enzyme specificity. Wirth & Nikel (2021) resolved similar contradictions by normalizing activity to protein concentration via Bradford assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.